molecular formula C10H9ClO2 B12835917 1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one

1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one

Cat. No.: B12835917
M. Wt: 196.63 g/mol
InChI Key: ZKHQBSNNFWIVRN-VOTSOKGWSA-N
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Description

1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a methylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one can be synthesized through various synthetic routes. One common method involves the aldol condensation of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of 1-(4-Chlorophenyl)-3-oxo-2-methylprop-2-en-1-one.

    Reduction: Formation of 1-(4-Chlorophenyl)-3-hydroxy-2-methylpropan-1-ol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-methylprop-2-en-1-one: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

    1-(4-Chlorophenyl)-3-hydroxy-2-methylpropan-1-one:

    1-(4-Chlorophenyl)-3-oxo-2-methylprop-2-en-1-one: Contains a carbonyl group instead of a hydroxy group, affecting its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one

InChI

InChI=1S/C10H9ClO2/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-6,12H,1H3/b7-6+

InChI Key

ZKHQBSNNFWIVRN-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\O)/C(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=CO)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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